LZD6F45MKX
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LZD6F45MKX involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid.
Esterification: The carboxylic acid is then esterified using methanol in the presence of a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and purification would apply, involving large-scale reactors and distillation units for the separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
LZD6F45MKX undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the iodine atom or the ester group.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reaction conditions employed .
Scientific Research Applications
LZD6F45MKX has several scientific research applications:
Mechanism of Action
LZD6F45MKX exerts its effects by binding to the dopamine transporter (DAT) in the brain. This binding inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft . The molecular targets involved include the DAT protein, and the pathways affected are those related to dopamine signaling and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
RTI-55 (β-CIT): A geometric isomer of LZD6F45MKX, used for similar radiolabeling purposes.
RTI-4229-352: Another phenyltropane derivative with similar binding properties to DAT.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for the dopamine transporter, making it a valuable tool in neurological research and diagnostic applications .
Properties
Molecular Formula |
C16H20INO2 |
---|---|
Molecular Weight |
385.24 g/mol |
IUPAC Name |
methyl (1R,2S,3R,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13-,14+,15-/m0/s1 |
InChI Key |
SIIICDNNMDMWCI-XQLPTFJDSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)C3=CC=C(C=C3)I)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC |
Synonyms |
RTI 352 RTI-352 |
Origin of Product |
United States |
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